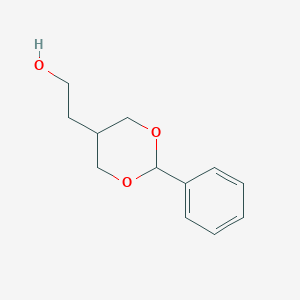

1,3-Dioxane-5-ethanol, 2-phenyl-, trans-

CAS No.: 677353-43-4

Cat. No.: VC17633200

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677353-43-4 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 2-(2-phenyl-1,3-dioxan-5-yl)ethanol |

| Standard InChI | InChI=1S/C12H16O3/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |

| Standard InChI Key | VGSRUKAVVQBVQY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COC(O1)C2=CC=CC=C2)CCO |

Introduction

Structural Characteristics and Stereochemistry

The 1,3-dioxane ring consists of six atoms, with two oxygen atoms at the 1- and 3-positions. In the trans configuration of 1,3-dioxane-5-ethanol, 2-phenyl-, the ethanol substituent (-CH2CH2OH) and phenyl group occupy axial and equatorial positions, respectively, minimizing steric strain. This stereochemical arrangement influences reactivity and physical properties, as evidenced by studies on related dioxane derivatives . For example, enantioselective deprotonation of 1,3-dioxan-5-ones using chiral lithium amide bases has achieved enantiomeric excess (ee) values up to 70%, highlighting the sensitivity of dioxane systems to stereochemical control .

Synthetic Routes and Methodologies

Cyclization Strategies

The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For 2-phenyl-substituted dioxanes, benzaldehyde or acetophenone derivatives serve as starting materials. A notable method involves tris(hydroxymethyl)nitromethane as a precursor, enabling the construction of 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones . Subsequent reduction of the ketone group to ethanol could yield the target compound, though direct evidence for this transformation requires further validation.

Stereochemical Control

Achieving the trans configuration necessitates precise reaction conditions. Corey’s internal quench procedure, which forms silyl enol ethers, minimizes undesired reductions during deprotonation steps . For instance, lithium diisopropylamide (LDA) has been shown to mediate hydride transfer reductions in 2-alkyldioxanones, underscoring the need for kinetic control in stereoselective syntheses .

Physicochemical Properties

The phenyl group enhances hydrophobicity (LogP ~3.0), while the ethanol moiety introduces moderate polarity, enabling solubility in both organic solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethyl sulfoxide) . The compound’s vapor pressure is expected to be low (~1.4 Pa at 25°C), similar to 2,5,5-trimethyl-2-phenyl-1,3-dioxane .

| Parameter | Value | Method |

|---|---|---|

| Density | 1.12–1.15 g/cm³ | Estimated |

| Refractive Index | 1.52–1.55 | Analog data |

| Flash Point | >110°C | - |

Reactivity and Functionalization

Enolate Chemistry

Lithium enolates of 1,3-dioxan-5-ones undergo aldol additions with aldehydes, exhibiting threo-selectivity per the Zimmerman-Traxler model . This reactivity suggests that 1,3-dioxane-5-ethanol derivatives could serve as chiral building blocks for complex molecules, though direct studies are lacking.

Oxidation and Reduction

The ethanol group is susceptible to oxidation, potentially forming ketones or carboxylic acids. Conversely, catalytic hydrogenation might reduce the dioxane ring, though ring-opening reactions are more common under acidic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The stereochemical complexity of dioxanes makes them attractive for drug discovery. For example, 5-oxopyrrolidine derivatives exhibit antimicrobial activity , hinting at possible bioactive applications for ethanol-substituted analogs.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure trans-isomers.

-

Biological Screening: Evaluating antimicrobial and anti-inflammatory properties using in vitro assays.

-

Environmental Fate Studies: Assessing biodegradation pathways and aquatic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume